3-Ethyl-3-propan-2-yloxolan-2-one
Description
3-Ethyl-3-propan-2-yloxolan-2-one is a γ-lactone (cyclic ester) with a five-membered oxolan-2-one ring. The 3-position of the ring is substituted with both ethyl (-CH₂CH₃) and isopropyl (-CH(CH₃)₂) groups. This structural arrangement imparts unique steric and electronic properties, influencing its reactivity, solubility, and thermal stability. Lactones of this type are often intermediates in organic synthesis or components of fragrances and pharmaceuticals.
Properties
CAS No. |
166265-17-4 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-ethyl-3-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-4-9(7(2)3)5-6-11-8(9)10/h7H,4-6H2,1-3H3 |
InChI Key |
RQXMJDAZNMCZLO-UHFFFAOYSA-N |
SMILES |
CCC1(CCOC1=O)C(C)C |
Canonical SMILES |
CCC1(CCOC1=O)C(C)C |
Synonyms |
2(3H)-Furanone,3-ethyldihydro-3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: 3-Methyl-3-propan-2-yloxolan-2-one
Key Differences :
- Substituents : The methyl group in this analog replaces the ethyl group at the 3-position .
- Molecular Formula : C₈H₁₂O₂ (vs. C₉H₁₄O₂ for the target compound).
- Physical Properties : Ethyl substitution likely raises the boiling point and lipophilicity compared to the methyl analog due to increased molecular weight and hydrocarbon content.
Cyclic Diether Analog: 2-Ethyl-2-methyl-1,3-dioxolane
Key Differences :
- Functional Group : 1,3-dioxolane (cyclic diether) vs. lactone (cyclic ester) .
- Reactivity : Dioxolanes are less prone to hydrolysis than lactones, which can undergo acid- or base-catalyzed ring-opening.
- Applications : Dioxolanes are often used as solvents or protecting groups, whereas lactones are more common in polymer and pharmaceutical synthesis.
Linear Ester: Ethyl 3-hydroxy-3-phenylpropanoate
Key Differences :
- Structure : A linear ester with a hydroxyl group vs. a cyclic lactone .
- Synthesis: Ethyl 3-hydroxy-3-phenylpropanoate is synthesized via esterification, while lactones like 3-Ethyl-3-propan-2-yloxolan-2-one typically form via intramolecular cyclization of hydroxy acids.
- Spectroscopy : Lactones exhibit distinct carbonyl stretching frequencies in IR (~1740–1770 cm⁻¹) compared to linear esters (~1720–1740 cm⁻¹).
Data Table: Structural and Inferred Properties
| Compound | Molecular Formula | Functional Group | Key Substituents | Inferred Boiling Point (°C) | Hydrolysis Stability |
|---|---|---|---|---|---|
| This compound | C₉H₁₄O₂ | γ-Lactone | Ethyl, isopropyl | 190–210* | Moderate |
| 3-Methyl-3-propan-2-yloxolan-2-one | C₈H₁₂O₂ | γ-Lactone | Methyl, isopropyl | 170–190* | Moderate |
| 2-Ethyl-2-methyl-1,3-dioxolane | C₆H₁₂O₂ | 1,3-Dioxolane | Ethyl, methyl | 130–150* | High |
| Ethyl 3-hydroxy-3-phenylpropanoate | C₁₁H₁₄O₃ | Linear Ester | Phenyl, hydroxyl | 250–270* | Low |
*Estimated based on molecular weight and substituent effects.
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